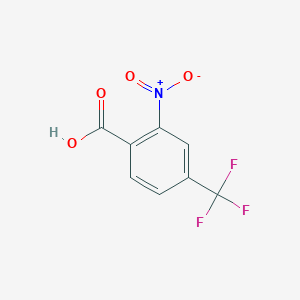

2-Nitro-4-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

2-Nitro-4-(trifluoromethyl)benzoic acid is a chemical compound that is part of a broader class of nitrobenzoic acids. These compounds are characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring that also bears a carboxylic acid functional group. The position of these substituents on the benzene ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of nitrobenzoic acid derivatives typically involves nitration reactions, where a nitro group is introduced into the benzene ring. For instance, 2-nitro-4-methylsulfonyl benzoic acid was synthesized from 4-methylsulfonyl toluene using nitric acid as the oxidizing agent, which suggests a similar approach could be used for synthesizing 2-nitro-4-(trifluoromethyl)benzoic acid . The synthesis process is noted for its mild reaction conditions, high yields, and economic benefits.

Molecular Structure Analysis

The molecular structure of nitrobenzoic acids is influenced by the substituents on the benzene ring. For example, in the case of 4-nitro-2-(trifluoromethyl)benzoic acid, the presence of the trifluoromethyl group ortho to the acid group causes steric interactions that rotate the carboxylic acid group out of the aromatic plane . This steric hindrance is a common feature in substituted benzoic acids and can affect the compound's reactivity and interactions.

Chemical Reactions Analysis

Nitrobenzoic acids can participate in various chemical reactions, including hydrogen bonding and hydrolysis. For example, the hydrolysis of 4-nitro-2-(trifluoroacetylamino)benzoic acid involves intramolecular general acid catalysis in acidic solutions and micellar catalysis in alkaline solutions . These reactions are influenced by the electronic effects of the nitro and trifluoromethyl groups, which can affect the acidity and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acids are closely related to their molecular structure. The presence of electron-withdrawing groups like nitro and trifluoromethyl can increase the acidity of the benzoic acid moiety. For instance, fluorinated benzimidazole-substituted nitronyl nitroxides, which share some structural similarities with nitrobenzoic acids, show enhanced acidity due to the introduction of fluorine atoms . Additionally, the crystallographic analysis of similar compounds reveals that intermolecular interactions, such as hydrogen bonding and pi-stacking, can significantly affect the solid-state structure and properties .

Applications De Recherche Scientifique

LC-MS/MS Study of Degradation Processes

A study employed LC-MS/MS to investigate the stability and degradation pathways of nitisinone, where 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) was identified as a major degradation product. This research highlights the stability of NTFA under various conditions, contributing to the understanding of the properties and potential risks of nitisinone's medical applications (Barchańska et al., 2019).

Crystallographic and Spectroscopic Characterization

Another study focused on the crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and its isomer. It explored the steric interactions caused by the regiochemistry of the trifluoromethyl group, contributing to the understanding of its structural properties (Diehl III, Je, & Tanski, 2019).

Synthesis Techniques and Applications

Research on the synthesis of similar compounds, like 2-nitro-4-methylsulfonyl benzoic acid, provides insights into the production and potential applications of 2-nitro-4-(trifluoromethyl)benzoic acid. Studies have demonstrated techniques with high economic benefits, potentially applicable to related compounds (Ci Long-wang, 2013) and (Peng Jia-bin, 2010).

Hydrolysis Studies

A study on the hydrolysis of 4-nitro-2-(trifluoroacetylamino)benzoic acid provided insights into the behavior of similar nitrobenzoic acids under various pH conditions. This research is relevant for understanding the chemical properties and reactions of compounds like 2-nitro-4-(trifluoromethyl)benzoic acid (Broxton, 1984).

Safety And Hazards

2-Nitro-4-(trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propriétés

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSAXQPTXWKDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348974 | |

| Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethyl)benzoic acid | |

CAS RN |

320-94-5 | |

| Record name | 2-Nitro-4-trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-TRIFLUOROMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9M35SV4P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)